3-oxopropanoyl-CoA

説明

Contextualization within Acyl-CoA Metabolism

Acyl-CoA molecules are central to metabolism, acting as carriers of acyl groups. They are thioesters, which are more reactive than their corresponding oxygen esters, making them suitable for a variety of biochemical reactions. turkupetcentre.net 3-Oxopropanoyl-CoA is a specific type of acyl-CoA that plays a role in several metabolic processes, including the propanoate metabolism pathway. genome.jp

The metabolism of acyl-CoAs is a fundamental aspect of cellular energy production and biosynthesis. Fatty acids, for instance, are activated to their acyl-CoA derivatives before they can be oxidized to produce ATP or used as building blocks for complex lipids. turkupetcentre.net Similarly, this compound participates in specific metabolic routes, highlighting the diverse roles of acyl-CoA thioesters in cellular biochemistry.

Significance in Diverse Biological Processes

The importance of this compound extends to several key biological processes. It is recognized as an intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway found in some Crenarchaea. nih.gov This cycle allows these organisms to convert inorganic carbon into organic matter.

Furthermore, this compound is implicated in the biosynthesis of certain secondary metabolites. For example, it is a precursor in the production of polyketides, a diverse class of natural products with a wide range of biological activities. u-tokyo.ac.jpkegg.jp In some bacteria, it is involved in the biosynthesis of signaling molecules. For instance, in Pseudomonas aeruginosa, the formation of 3-(2-aminophenyl)-3-oxopropanoyl-CoA is a step in the synthesis of quinolone signals which are important for biofilm formation. proteopedia.org

The metabolism of this compound is also linked to propanoate metabolism. genome.jp Enzymes such as methylmalonyl-CoA carboxytransferase can act on related compounds, underscoring the interconnectedness of these metabolic pathways. kegg.jpwikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

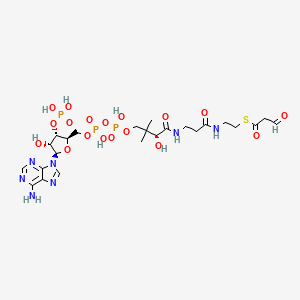

| Molecular Formula | C24H38N7O18P3S | nih.govgenome.jp |

| Molecular Weight | 837.6 g/mol | nih.gov |

| Synonyms | 3-Oxopropionyl-CoA, Malonyl semialdehyde-CoA | nih.gov |

| KEGG ID | C05989 | nih.govgenome.jp |

| ChEBI ID | CHEBI:28673 | nih.govebi.ac.uk |

特性

分子式 |

C24H38N7O18P3S |

|---|---|

分子量 |

837.6 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopropanethioate |

InChI |

InChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

InChIキー |

NMEYBPUHJHMRHU-IEXPHMLFSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=O)O |

製品の起源 |

United States |

Metabolic Pathways Involving 3-oxopropanoyl-coa

Central Role in Propanoate Metabolism

3-Oxopropanoyl-CoA is a key intermediate in propanoate metabolism, a crucial pathway for the breakdown and synthesis of odd-chain fatty acids and certain amino acids. nih.govmtoz-biolabs.com In this pathway, propionyl-CoA is converted to succinyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The conversion of propionyl-CoA to succinyl-CoA involves a series of enzymatic reactions. nih.gov

One of the central reactions in this pathway is the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase. nih.gov Subsequently, (S)-methylmalonyl-CoA is converted to propanoyl-CoA and carbon dioxide by the enzyme methylmalonyl-CoA decarboxylase. wikipedia.orgebi.ac.uk This enzyme is also known by other names, including (S)-2-methyl-3-oxopropanoyl-CoA carboxy-lyase. wikipedia.org Another related enzyme, methylmalonyl-CoA carboxytransferase, catalyzes the transfer of a carboxyl group from (S)-methylmalonyl-CoA to pyruvate, forming propanoyl-CoA and oxaloacetate. wikipedia.org

The metabolism of propanoate is essential for maintaining cellular energy balance and is interconnected with various other metabolic pathways. nih.govmtoz-biolabs.com

Key Enzymes in Propanoate Metabolism Involving this compound Intermediates:

| Enzyme | Reaction |

| Propionyl-CoA Carboxylase | Propionyl-CoA + HCO3- + ATP → (S)-Methylmalonyl-CoA + ADP + Pi |

| Methylmalonyl-CoA Decarboxylase | (S)-Methylmalonyl-CoA → Propanoyl-CoA + CO2 |

| Methylmalonyl-CoA Carboxytransferase | (S)-Methylmalonyl-CoA + Pyruvate → Propanoyl-CoA + Oxaloacetate |

Involvement in Specialized Biosynthetic Pathways

In the opportunistic pathogen Pseudomonas aeruginosa, this compound plays a critical role as an intermediate in the biosynthesis of quinolone and alkylquinolone signaling molecules. nih.govproteopedia.orgnih.gov These molecules, including 2,4-dihydroxyquinoline (DHQ), 2-heptyl-4-hydroxyquinoline (HHQ), and the Pseudomonas quinolone signal (PQS), are involved in quorum sensing, a process that regulates the expression of virulence factors. proteopedia.orgnih.govplos.orgfrontiersin.org

The biosynthesis is initiated by the activation of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA. proteopedia.orgresearchgate.net This is followed by a condensation reaction catalyzed by PqsD, a FabH-like enzyme, where anthraniloyl-CoA reacts with malonyl-CoA or malonyl-acyl carrier protein (malonyl-ACP) to form the unstable intermediate 3-(2-aminophenyl)-3-oxopropanoyl-CoA. nih.govproteopedia.orgnih.gov This intermediate can then undergo spontaneous intramolecular cyclization to form DHQ. nih.govmybiosource.com

The biosynthesis of alkylquinolones like HHQ involves further steps. The intermediate 2-aminobenzoylacetate (2-ABA), derived from the hydrolysis of 3-(2-aminophenyl)-3-oxopropanoyl-CoA by the thioesterase PqsE, is condensed with an acyl-CoA, such as octanoyl-CoA, by the PqsBC enzyme complex to form the corresponding 2-alkyl-1(H)-quinolin-4-one. researchgate.netresearchgate.net

Key Steps in Quinolone and Alkylquinolone Biosynthesis:

| Step | Reactants | Enzyme(s) | Product |

| 1. Anthranilate Activation | Anthranilic acid + CoA + ATP | PqsA | Anthraniloyl-CoA |

| 2. Condensation | Anthraniloyl-CoA + Malonyl-CoA/Malonyl-ACP | PqsD | 3-(2-aminophenyl)-3-oxopropanoyl-CoA |

| 3a. DHQ Formation | 3-(2-aminophenyl)-3-oxopropanoyl-CoA | Spontaneous | 2,4-dihydroxyquinoline (DHQ) |

| 3b. 2-ABA Formation | 3-(2-aminophenyl)-3-oxopropanoyl-CoA | PqsE (thioesterase) | 2-aminobenzoylacetate (2-ABA) |

| 4. Alkylquinolone Formation | 2-ABA + Acyl-CoA (e.g., octanoyl-CoA) | PqsBC | 2-alkyl-1(H)-quinolin-4-one (e.g., HHQ) |

This compound is conceptually related to the fundamental building blocks used in polyketide biosynthesis, a diverse and significant pathway for the production of a wide array of natural products with important biological activities. Polyketide synthases (PKSs) utilize small carboxylic acid-CoA esters, primarily malonyl-CoA, as extender units to build complex carbon chains. nih.govrasmusfrandsen.dk

The process involves the iterative condensation of these extender units onto a starter unit, which is often acetyl-CoA. rasmusfrandsen.dk Each condensation step is a decarboxylative Claisen condensation, resulting in the addition of a two-carbon unit to the growing polyketide chain. nih.gov While malonyl-CoA is the most common extender unit, other molecules like methylmalonyl-CoA are also utilized, leading to structural diversity in the final polyketide products. nih.gov

Type I, II, and III PKSs all employ this fundamental mechanism. nih.gov For instance, the biosynthesis of the anticancer agents doxorubicin and daunorubicin involves a type II PKS that uses nine malonyl-CoA extender units. nih.gov Similarly, type III PKSs, like those involved in the synthesis of phloroglucinols and aloesone, also utilize malonyl-CoA as the primary extender unit. mdpi.combwise.kr The structural similarity between this compound and the intermediates formed during polyketide synthesis highlights the common biochemical logic underlying these pathways.

Quinolone and Alkylquinolone Biosynthesis

Participation in Degradative Pathways

This compound is an intermediate in the degradation of the abundant marine organosulfur compound 3-(dimethylsulfonio)propanoate (DMSP). genome.jpcathdb.infocathdb.info DMSP is a significant source of carbon and sulfur for marine microorganisms. nih.gov Several pathways exist for DMSP degradation. nih.govresearchgate.netbiorxiv.org

In one such pathway, DMSP is catabolized to produce dimethyl sulfide (DMS) and acryloyl-CoA. biorxiv.org Acryloyl-CoA is then hydrated to 3-hydroxypropionyl-CoA by the enzyme acryloyl-CoA hydratase (AcuH). frontiersin.org This intermediate can then be further metabolized.

Another pathway involves the enzyme (methylthio)acryloyl-CoA hydratase (DmdD), which catalyzes the hydration of 3-(methylsulfanyl)acryloyl-CoA to 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA. qmul.ac.uk This intermediate is then cleaved to form this compound and methanethiol. qmul.ac.uk The this compound can be further hydrolyzed to 3-oxopropanoate and CoA, and then decarboxylated to acetaldehyde and CO2. genome.jpqmul.ac.uk

In certain microorganisms, this compound is an intermediate in the catabolism of steroids. kegg.jpgenome.jp Bacteria capable of degrading steroids utilize these compounds as a source of carbon and energy. nih.gov The degradation process involves the stepwise breakdown of the steroid ring structure. nih.govresearchgate.net

The degradation of the steroid side chain often proceeds via a β-oxidation-like process. researchgate.netnih.gov This results in the formation of various acyl-CoA intermediates. The final steps of steroid ring catabolism in bacteria like Mycobacterium tuberculosis involve the formation of propionyl-CoA and acetyl-CoA. nih.govnih.gov The pathway involves intermediates that are structurally related to propanoate metabolism, where this compound plays a role. kegg.jpgenome.jp The complete catabolism of cholesterol in these bacteria is predicted to yield multiple molecules of propionyl-CoA and acetyl-CoA, which can then enter central metabolism. nih.gov

Reverse Beta-Oxidation Pathways in Microbial Systems

The canonical beta-oxidation pathway is a catabolic process that breaks down fatty acids into two-carbon units of acetyl-CoA. However, each enzymatic step in this pathway is reversible, allowing for a synthetic route known as the reverse beta-oxidation pathway. nih.gov This anabolic cycle is a promising strategy for producing chemicals and polymer building blocks in various industrially significant microorganisms. nih.gov

In the reverse direction, the pathway initiates with a crucial Claisen condensation step catalyzed by a 3-oxoacyl-CoA thiolase. This enzyme mediates the condensation of an acyl-CoA "starter" molecule with acetyl-CoA to form a 3-oxoacyl-CoA intermediate, which is elongated by two carbons. nih.govresearchgate.net For the very first cycle, this can involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. biorxiv.org This β-ketoacyl-CoA intermediate, a class of compounds to which this compound belongs, then undergoes a series of reduction and dehydration steps. The carbonyl group at the C3 position is reduced and then dehydrated, ultimately yielding an acyl-CoA molecule that is two carbons longer than the starting one. nih.gov

This cycle can be repeated to progressively elongate the carbon chain. The engineered reversal of the β-oxidation cycle in microorganisms like Escherichia coli has been successfully used to synthesize a range of products, including n-alcohols and various carboxylic acids. google.com A key advantage of this pathway is its direct use of acetyl-CoA for chain elongation, which is more energetically and carbon-efficient than canonical fatty acid synthesis that requires the ATP-dependent conversion of acetyl-CoA to malonyl-CoA. biorxiv.orggoogle.com The functionality of this pathway in engineered microbes often relies on the overexpression of key enzymes, such as 3-ketoacyl-CoA thiolases (e.g., AtoB, FadA) and 3-hydroxyacyl-CoA dehydrogenases/enoyl-CoA hydratases (e.g., FadB, Fox2). researchgate.netbiorxiv.org

Intersections with Other Metabolic Networks

This compound is a metabolite that stands at the crossroads of several key metabolic networks, linking carbon, amino acid, and lipid metabolism.

This compound is closely linked to the metabolism of the non-proteinogenic amino acid beta-alanine. In many organisms, the catabolism of beta-alanine involves its conversion to malonic semialdehyde (also known as 3-oxopropanoate). ebi.ac.ukhmdb.ca This reaction is often a transamination where beta-alanine and a co-substrate like 2-oxoglutarate are converted to 3-oxopropanoate and L-glutamate. ebi.ac.uk this compound can be directly hydrolyzed to produce 3-oxopropanoate and Coenzyme A (CoA). ebi.ac.uk This reaction, catalyzed by a hydrolase, connects the CoA-activated thioester pool with the free acid, thereby integrating beta-alanine degradation with pathways that utilize acyl-CoA thioesters.

| Reaction | Reactants | Products | Metabolic Context |

| Transamination | Beta-alanine + 2-Oxoglutarate | 3-Oxopropanoate + L-Glutamate | Beta-Alanine Catabolism ebi.ac.uk |

| Hydrolysis | This compound + H₂O | 3-Oxopropanoate + CoA + H⁺ | Integration with Acyl-CoA Pools ebi.ac.uk |

The metabolism of glyoxylate and dicarboxylates is another area where this compound and related compounds are involved. wikipedia.orgecmdb.ca While direct participation can be species-specific, its structural analogs and metabolic precursors are key players. For instance, the enzyme malyl-CoA lyase catalyzes the cleavage of (3S)-3-carboxy-3-hydroxypropanoyl-CoA into acetyl-CoA and glyoxylate, linking it to the glyoxylate cycle. wikipedia.org Databases also list (R)-2-Methyl-3-oxopropanoyl-CoA as an intermediate within the broader glyoxylate and dicarboxylate metabolism pathways, highlighting the role of this class of molecules in central carbon processing. ecmdb.caebi.ac.uk These pathways are crucial for organisms growing on two-carbon compounds like acetate or fatty acids.

This compound and its derivatives are integrated into central carbon metabolism through various connections. genome.jpmetabolomicsworkbench.org The hydrolysis of this compound to 3-oxopropanoate is a key junction. ebi.ac.uk 3-oxopropanoate can then be further metabolized. For example, it can be decarboxylated to acetaldehyde and CO₂ or oxidized in a CoA- and NAD(P)⁺-dependent reaction to form acetyl-CoA and CO₂. ebi.ac.uk This conversion to acetyl-CoA allows the carbon atoms originating from pathways like beta-alanine catabolism to enter the Krebs cycle for energy production or be used as a precursor for biosynthesis.

In eukaryotes, the de novo synthesis of fatty acids primarily occurs in the cytoplasm, while chain elongation takes place in the endoplasmic reticulum and mitochondria. nih.govlibretexts.org 3-Oxoacyl-CoAs are central intermediates in the elongation cycles. The process involves the sequential addition of two-carbon units, donated by malonyl-CoA, to an existing acyl-CoA primer. nih.gov

The elongation cycle consists of four principal reactions:

Condensation: An acyl-CoA primer condenses with malonyl-CoA to form a 3-oxoacyl-CoA, releasing CO₂. This reaction is catalyzed by a fatty acid elongase. nih.govebi.ac.uk

Reduction: The keto group of the 3-oxoacyl-CoA is reduced to a hydroxyl group, forming a 3-hydroxyacyl-CoA. This step typically uses NADPH as the reducing agent. libretexts.orgyoutube.com

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to create a double bond, resulting in an enoyl-CoA. nih.govlibretexts.org

Reduction: The double bond of the enoyl-CoA is reduced, yielding a saturated acyl-CoA that is two carbons longer than the original primer. This second reduction also utilizes NADPH. libretexts.orgyoutube.com

The resulting elongated acyl-CoA can then serve as the primer for the next cycle of elongation until the desired chain length is achieved. nih.gov

| Step | Intermediate Class Formed | Key Process |

| 1 | 3-Oxoacyl-CoA | Condensation of Acyl-CoA and Malonyl-CoA ebi.ac.uk |

| 2 | 3-Hydroxyacyl-CoA | Reduction of keto group youtube.com |

| 3 | Enoyl-CoA | Dehydration nih.gov |

| 4 | Elongated Acyl-CoA | Reduction of double bond libretexts.org |

The metabolic fate and flux involving this compound are heavily dependent on the cellular pools of acetyl-CoA and malonyl-CoA. These two molecules represent the primary building blocks for lipid synthesis and are at the center of energy and carbon metabolism. researchgate.netnih.gov

In Fatty Acid Synthesis: The synthesis of 3-oxoacyl-CoAs is directly proportional to the availability of both an acyl-CoA primer and, crucially, malonyl-CoA. nih.gov Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a major regulatory point in fatty acid biosynthesis. libretexts.orgresearchgate.net The tight regulation of ACC ensures that the pool of malonyl-CoA is carefully controlled, thereby modulating the rate of fatty acid synthesis and the production of 3-oxoacyl-CoA intermediates. researchgate.net

In Reverse Beta-Oxidation: In contrast, the reverse beta-oxidation pathway utilizes acetyl-CoA directly as the two-carbon donor for chain elongation. nih.govgoogle.com This bypasses the ATP-dependent carboxylation step required to form malonyl-CoA, making it a more energy-efficient route for synthesis. biorxiv.org The direction of flux—whether towards degradation or synthesis—is influenced by the relative concentrations of acetyl-CoA, the acyl-CoA chain, and the reduced/oxidized status of NAD(P)H/NAD(P)⁺. High levels of acetyl-CoA can drive the thiolase reaction in the synthetic direction, favoring the formation of 3-oxoacyl-CoAs. nih.gov

The balance between these pathways determines the metabolic role of the acetyl-CoA pool. In conditions of energy surplus, acetyl-CoA is converted to malonyl-CoA for fatty acid synthesis or used directly in reverse beta-oxidation in engineered systems. google.comlibretexts.org The relative activities of acetyl-CoA carboxylase and the 3-oxoacyl-CoA thiolases, therefore, dictate the channeling of carbon into different biosynthetic products. researchgate.net

Physiological and Ecological Roles of 3-oxopropanoyl-coa

Role in Microbial Metabolism

Quorum Sensing and Biofilm Formation in Bacteria

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. nih.govmdpi.com This process is integral to various bacterial behaviors, including the formation of biofilms—structured communities of bacterial cells enclosed in a self-produced matrix. mdpi.commdpi.com In the opportunistic pathogen Pseudomonas aeruginosa, 3-oxopropanoyl-CoA is a key intermediate in the biosynthesis of 2,4-dihydroxyquinoline (DHQ). nih.gov DHQ is an extracellular metabolite produced in the stationary phase of growth. nih.gov The synthesis of DHQ is carried out by the PqsD enzyme, which condenses anthraniloyl-CoA with malonyl-CoA or malonyl-acyl carrier protein to form 3-(2-aminophenyl)-3-oxopropanoyl-CoA. nih.gov This intermediate then undergoes an intramolecular rearrangement to form DHQ. nih.gov The production of DHQ is linked to the Pseudomonas quinolone signal (PQS) system, a crucial component of the complex QS network in P. aeruginosa that regulates virulence and biofilm formation. nih.govfrontiersin.org

The QS systems in P. aeruginosa are interconnected and regulate the expression of numerous virulence factors. nih.govfrontiersin.org The ability to form biofilms contributes significantly to the pathogenicity of bacteria by providing protection from the host immune system and antimicrobial treatments. mdpi.commdpi.com

Osmolyte Catabolism in Marine Bacteria

In marine environments, bacteria have evolved mechanisms to utilize a variety of organic compounds. One such compound is dimethylsulfoniopropionate (DMSP), a significant osmolyte produced by marine phytoplankton. genome.jpresearchgate.net Certain marine bacteria, such as Ruegeria pomeroyi, can degrade DMSP and use it as a carbon and sulfur source. genome.jpnih.gov The degradation of DMSP can proceed through two main pathways: a cleavage pathway and a demethylation pathway. researchgate.netnih.gov

In the DMSP cleavage pathway, DMSP is broken down into acrylate and dimethyl sulfide (DMS). researchgate.net The acrylate is then converted to acryloyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. nih.gov This is then oxidized to this compound. The enzyme (methylthio)acryloyl-CoA hydratase, found in Ruegeria pomeroyi, is involved in a series of reactions that includes the conversion of 3-(methylsulfanyl)acryloyl-CoA to this compound. genome.jp This pathway ultimately leads to the formation of acetaldehyde and carbon dioxide. genome.jp

Cell Wall Biogenesis and Metabolic Buffering in Pathogenic Bacteria (e.g., Mycobacterium tuberculosis)

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a complex and essential structure for the bacterium's survival and pathogenesis. scispace.com It is involved in protecting the bacterium from the host immune system and antimicrobial drugs. nih.gov The biosynthesis of the mycobacterial cell wall involves numerous metabolic pathways, including those related to lipid and fatty acid metabolism. nih.govelifesciences.org

In M. tuberculosis, there is evidence suggesting a link between the metabolism of propionyl-CoA and the biogenesis of the cell wall. elifesciences.orgelifesciences.org Proteins involved in peptidoglycan-based cell wall biogenesis and mycolic acid metabolism are crucial for maintaining the integrity of the cell envelope. nih.govelifesciences.org While the direct role of this compound in cell wall biogenesis is not explicitly detailed, its position in propanoate metabolism suggests its potential involvement as an intermediate. genome.jpwikipedia.org The metabolic pathways related to propionyl-CoA are important for providing building blocks for complex lipids, such as mycolic acids, which are signature components of the mycobacterial cell wall. elifesciences.org

Engineered Metabolic Pathways for Chemical and Polymer Building Block Production

Metabolic engineering aims to modify the metabolic pathways of microorganisms to produce valuable chemicals and materials from renewable resources. frontiersin.org 3-Hydroxypropionic acid (3-HP) is a platform chemical with the potential to be converted into various commercially important products, including biodegradable polymers. frontiersin.org

Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been engineered to produce 3-HP. frontiersin.org One of the synthetic pathways established in yeast is the malonyl-CoA reductase pathway. frontiersin.org In this pathway, malonyl-CoA, derived from acetyl-CoA, is reduced in two steps to 3-HP. frontiersin.org While this compound is not a direct intermediate in this specific engineered pathway for 3-HP production, the manipulation of related CoA-thioester pools is central to the process. The broader field of metabolic engineering often involves the rerouting of central metabolic pathways, and intermediates like this compound from pathways such as propanoate metabolism could potentially be channeled towards the synthesis of desired products. genome.jpfrontiersin.org

Metabolism in Specific Prokaryotic Species (e.g., Escherichia coli, Pseudomonas aeruginosa, Ruegeria pomeroyi)

The metabolism of this compound is integrated into the central metabolism of various prokaryotic species.

Escherichia coli : In E. coli, this compound is an intermediate in propanoate metabolism. genome.jp The enzyme methylmalonyl-CoA decarboxylase catalyzes the conversion of (S)-methylmalonyl-CoA to propionyl-CoA and CO2. wikipedia.org While this is a distinct reaction, it highlights the interconnectedness of CoA-ester metabolism in this bacterium. wikipedia.orgaist.go.jp The KEGG database also lists this compound as part of the propanoate metabolism pathway in E. coli. genome.jp

Pseudomonas aeruginosa : As mentioned earlier, P. aeruginosa utilizes this compound as a key intermediate in the synthesis of the quorum-sensing molecule DHQ. nih.gov This bacterium possesses a complex metabolic network that connects fatty acid degradation with virulence factor production. plos.org The metabolism of acyl-CoAs is a central part of its physiology, with multiple enzymes dedicated to their synthesis and degradation. plos.orgmdpi.com

Ruegeria pomeroyi : This marine bacterium catabolizes the algal osmolyte DMSP, a process in which this compound is an intermediate. genome.jpcathdb.info The degradation of DMSP involves the enzyme (methylthio)acryloyl-CoA hydratase, which facilitates the conversion of 3-(methylsulfanyl)acryloyl-CoA ultimately to acetaldehyde and CO2 via this compound. genome.jp The metabolism of DMSP is a significant process in the marine sulfur cycle. researchgate.netnih.gov

Table 1: Role of this compound in Microbial Metabolism

| Microbial Process | Organism(s) | Role of this compound | Key Enzyme(s) |

|---|---|---|---|

| Quorum Sensing | Pseudomonas aeruginosa | Intermediate in the biosynthesis of 2,4-dihydroxyquinoline (DHQ). nih.gov | PqsD nih.gov |

| Osmolyte Catabolism | Ruegeria pomeroyi | Intermediate in the degradation of dimethylsulfoniopropionate (DMSP). genome.jpresearchgate.net | (methylthio)acryloyl-CoA hydratase genome.jp |

| Cell Wall Biogenesis | Mycobacterium tuberculosis | Potential intermediate in pathways providing precursors for cell wall components. elifesciences.orgelifesciences.org | Not explicitly defined |

| Engineered Production | Escherichia coli, Saccharomyces cerevisiae | Related to pathways engineered for 3-hydroxypropionic acid production. frontiersin.org | Malonyl-CoA reductase frontiersin.org |

Role in Plant Metabolism

In plant cells, fatty acid synthesis and catabolism occur concurrently in different cellular compartments. researchgate.net Fatty acids are synthesized in the chloroplasts from precursors like acyl-CoA and are then transported to the cytosol. researchgate.net In the cytosol, they can be either broken down through β-oxidation in peroxisomes or used for the synthesis of triacylglycerols in the endoplasmic reticulum. researchgate.net

While the direct involvement of this compound in primary plant metabolic pathways is not as well-documented as in microbial systems, it is a recognized compound in the broader context of propanoate metabolism. genome.jpmodelseed.org Plant metabolic pathways are highly interconnected, and the potential for intermediates like this compound to participate in specialized metabolic routes cannot be ruled out. Peroxisomes, in particular, are dynamic organelles that house a variety of metabolic reactions, and their enzymatic content can be modified in response to environmental and developmental signals. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(2-aminophenyl)-3-oxopropanoyl-CoA |

| 3-Hydroxypropionic acid (3-HP) |

| 3-hydroxypropionyl-CoA |

| This compound |

| Acetaldehyde |

| Acrylate |

| Acryloyl-CoA |

| Anthraniloyl-CoA |

| Carbon dioxide |

| Dimethyl sulfide (DMS) |

| Dimethylsulfoniopropionate (DMSP) |

| Malonyl-acyl carrier protein |

| Malonyl-CoA |

| (S)-methylmalonyl-CoA |

| 3-(methylsulfanyl)acryloyl-CoA |

| Mycolic acids |

| Propionyl-CoA |

Influence on Lipid Metabolism and Oil Biosynthesis

While the biosynthesis of common even-chain fatty acids initiates with acetyl-CoA, the synthesis of odd-chain fatty acids (OCFAs) utilizes propionyl-CoA as a primer. wikipedia.orgresearchgate.net This makes the availability of propionyl-CoA a critical determinant for the production of OCFAs, which are lipids containing an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgfrontiersin.org

The process begins when propionyl-CoA, instead of acetyl-CoA, serves as the starting block for fatty acid synthase. nih.gov The condensation of propionyl-CoA with malonyl-CoA forms a five-carbon intermediate, which then undergoes cycles of elongation, adding two-carbon units in each cycle to build the odd-chain fatty acyl chain. frontiersin.org The production of OCFAs is therefore directly linked to the metabolic pathways that generate propionyl-CoA. tandfonline.com In some microorganisms, the production of OCFAs can be significantly increased by supplementing the growth medium with propionate, which is then converted intracellularly to propionyl-CoA. frontiersin.orgtandfonline.com This highlights the role of propionyl-CoA as a key precursor in the biosynthesis of these specific lipids and oils. tandfonline.com

Linkages to Chromatin Regulation via Acetyl-CoA Dynamics

The availability of acyl-CoA molecules, including propionyl-CoA, serves as a direct link between the cell's metabolic state and the epigenetic regulation of its genome. nih.gov Propionyl-CoA is the donor for a post-translational modification called histone propionylation (Kpr), where a propionyl group is transferred to the lysine residues of histone proteins. nih.govcreative-proteomics.com This modification alters chromatin structure, generally leading to a more open and transcriptionally active state. creative-proteomics.combiorxiv.org

The abundance of cellular propionyl-CoA directly correlates with the levels of histone propionylation. babraham.ac.uk Studies have shown that increasing the availability of propionyl-CoA can enhance histone propionylation and stimulate gene transcription. nih.govbiorxiv.orgbabraham.ac.uk This process is intricately linked with acetyl-CoA dynamics, as both acetylation and propionylation can compete for the same lysine residues on histones and potentially the same acyltransferase enzymes. babraham.ac.uk A high concentration of propionyl-CoA can lead to an increase in histone propionylation, sometimes at the expense of acetylation at the same site. babraham.ac.uk This interplay demonstrates that the metabolic channeling of carbon into either acetyl-CoA or propionyl-CoA can fine-tune gene expression by dictating the specific patterns of histone acylation. nih.gov The metabolic pathways that produce propionyl-CoA are largely located in the mitochondria, meaning it must be transported to the nucleus to be available for histone modification, adding another layer of regulation. babraham.ac.uk

Role in Mammalian Metabolism

In mammals, propionyl-CoA is a crucial metabolic intermediate derived from the breakdown of specific nutrients. Its proper processing is vital for cellular health, as its accumulation can be toxic. wikipedia.orgontosight.ai

Metabolism of Odd-Chain Fatty Acids and Amino Acids

Propionyl-CoA is a key product of the catabolism of several molecules. researchgate.net The final round of beta-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. wikipedia.orgwikipedia.org Additionally, the breakdown of certain amino acids is a major source of propionyl-CoA. wikipedia.orgresearchgate.net These include isoleucine, valine, methionine, and threonine. oup.comlibretexts.orgnewenglandconsortium.org The catabolism of cholesterol also produces propionyl-CoA as a byproduct. wikipedia.orgnih.gov

| Metabolic Source | Description | Key Products |

|---|---|---|

| Odd-Chain Fatty Acid Oxidation | The final cycle of β-oxidation of fatty acids with an odd number of carbons. wikipedia.org | Propionyl-CoA and Acetyl-CoA |

| Amino Acid Catabolism | Breakdown of specific essential amino acids. libretexts.orgnewenglandconsortium.org | Propionyl-CoA (from Val, Ile, Met, Thr) |

| Cholesterol Oxidation | Degradation of the cholesterol side chain. wikipedia.orgnih.gov | Propionyl-CoA |

Function of the Methylcitrate Cycle

The methylcitrate cycle is a critical pathway for the metabolism of propionyl-CoA, particularly in bacteria and fungi, and it also plays a role in mitigating propionyl-CoA toxicity in mammals. ontosight.aiwikipedia.org This cycle converts the toxic three-carbon propionyl-CoA into pyruvate and the four-carbon succinate, both of which can be readily integrated into central metabolism. wikipedia.orgnih.gov The accumulation of propionyl-CoA is toxic and can inhibit several key enzymes. oup.comnih.gov

The cycle proceeds through a series of enzymatic reactions:

Condensation: Propionyl-CoA combines with oxaloacetate to form 2-methylcitrate. This reaction is catalyzed by methylcitrate synthase. nih.govcam.ac.ukfrontiersin.org

Isomerization: 2-methylcitrate is converted into 2-methylisocitrate, a reaction catalyzed by methylcitrate dehydratase and aconitase. wikipedia.orgcam.ac.uk

Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to produce pyruvate and succinate. wikipedia.orgnih.govfrontiersin.org

The succinate produced can enter the tricarboxylic acid (TCA) cycle, while pyruvate can be used for energy production or gluconeogenesis. wikipedia.orgnih.gov This pathway is essential for detoxifying cells from harmful levels of propionyl-CoA that can arise from the diet or catabolic processes. ontosight.aiwikipedia.org

| Step | Reactants | Product(s) | Key Enzyme |

|---|---|---|---|

| 1. Condensation | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate | Methylcitrate Synthase (MCS) cam.ac.ukfrontiersin.org |

| 2. Isomerization | 2-Methylcitrate | 2-Methylisocitrate | Methylcitrate Dehydratase (MCD) / Aconitase wikipedia.orgcam.ac.uk |

| 3. Cleavage | 2-Methylisocitrate | Pyruvate + Succinate | 2-Methylisocitrate Lyase (MCL) nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 3-oxopropanoyl-CoA in enzymatic assays?

- Methodology : Use immunoblotting techniques with specific antibodies targeting acyl-CoA derivatives. Electrophoretic transfer of proteins (or metabolites) from polyacrylamide gels to nitrocellulose membranes enables detection via enzymatic or fluorescent secondary antibodies. Non-quantitative sodium dodecyl sulfate (SDS)-gel transfers are suitable for band pattern identification, while urea-containing gels allow quantitative analysis .

- Example : Combine enzymatic reactions (e.g., hydratase activity assays) with Western blotting to track this compound intermediates in metabolic pathways.

Q. What metabolic pathways involve this compound as an intermediate?

- Methodology : Analyze pathways using isotope tracing (e.g., -labeled substrates) or enzyme knockout studies. For instance, in Propionyl-CoA metabolism, this compound arises during the conversion of (methylthio)acryloyl-CoA to acetaldehyde and methanethiol via EC 4.2.1.155 (methylthioacryloyl-CoA hydratase) .

- Key Pathway :

3-(methylsulfanyl)acryloyl-CoA → 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA → this compound → acetaldehyde + CO₂ [[14]]

Q. What analytical techniques are used to distinguish this compound from structurally similar acyl-CoA derivatives?

- Methodology : Employ high-resolution mass spectrometry (HRMS) or LC-MS/MS with collision-induced dissociation (CID) to differentiate based on exact mass (e.g., C27H44N7O18P3S) and fragmentation patterns. Reference databases like Lipid Maps (LMSD) provide structural annotations for validation .

Advanced Research Questions

Q. How do enzyme kinetics of (methylthio)acryloyl-CoA hydratase influence this compound accumulation in vitro?

- Methodology : Conduct steady-state kinetic assays with purified enzyme. Vary substrate concentrations (e.g., 3-(methylsulfanyl)acryloyl-CoA) and measure product formation via HPLC or spectrophotometry. Calculate and to identify rate-limiting steps .

- Data Contradiction Note : Non-linear kinetics may arise if competing pathways (e.g., spontaneous hydrolysis) interfere. Control experiments with enzyme inhibitors (e.g., iodoacetamide) are critical .

Q. What strategies optimize this compound pools for metabolic engineering of odd-chain fatty acids?

- Methodology : Use synthetic biology tools (e.g., CRISPR-Cas9) to overexpress enzymes like β-ketothiolases or propionyl-CoA carboxylase. Monitor flux via -metabolic flux analysis (MFA) in engineered E. coli or yeast strains. Key reactions include:

2-Oxoglutarate + β-Alanine → 3-Oxopropanoate → this compound [[5, 20]]

- Challenge : Competing pathways (e.g., citrate cycle) may drain precursors. Use dynamic regulation (e.g., inducible promoters) to balance carbon flow .

Q. How do pH and redox conditions affect the stability of this compound in cellular extracts?

- Methodology : Perform stability assays under varying pH (5–9) and redox buffers (e.g., DTT, NAD+/NADH). Quantify degradation products (e.g., propionyl-CoA) via LC-MS.

- Critical Finding : this compound is prone to hydrolysis at pH > 8.0, necessitating neutral pH and antioxidant additives (e.g., ascorbate) during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。